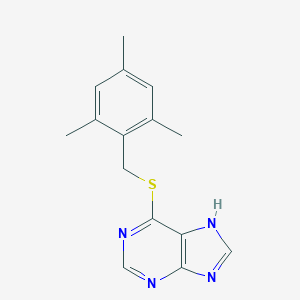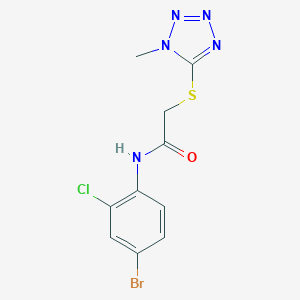
mesitylmethyl 9H-purin-6-yl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mesitylmethyl 9H-purin-6-yl sulfide, commonly known as MMPS, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MMPS is a purine derivative that has a sulfur-containing functional group attached to it, making it a sulfide compound. In
Wirkmechanismus
The mechanism of action of MMPS is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MMPS has been found to inhibit the activity of adenosine deaminase, which is an enzyme involved in purine metabolism. MMPS has also been found to inhibit the activity of protein kinase C, which is a signaling protein involved in various cellular processes.
Biochemical and Physiological Effects:
MMPS has been found to have various biochemical and physiological effects. MMPS has been found to induce apoptosis in cancer cells by activating the caspase pathway. MMPS has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. MMPS has also been found to inhibit the production of pro-inflammatory cytokines by inhibiting the activity of nuclear factor-kappa B.
Vorteile Und Einschränkungen Für Laborexperimente
MMPS has several advantages for lab experiments. It is a stable compound that can be synthesized in high purity and yield. MMPS is also highly soluble in organic solvents, making it easy to work with in the lab. However, there are some limitations to using MMPS in lab experiments. MMPS is a relatively new compound, and its mechanism of action is not fully understood. MMPS is also a sulfide compound, which can be toxic in high concentrations.
Zukünftige Richtungen
There are several future directions for the research of MMPS. One direction is to further elucidate the mechanism of action of MMPS. Understanding the mechanism of action will allow for the development of more potent and selective MMPS analogs. Another direction is to explore the use of MMPS in combination with other cancer therapies, such as chemotherapy and radiation therapy. MMPS has also shown potential as an anti-inflammatory agent, and further research is needed to explore this potential application. Finally, the use of MMPS in other disease models, such as autoimmune diseases and neurodegenerative diseases, should be explored.
Synthesemethoden
The synthesis of MMPS involves the reaction of 6-chloropurine with mesitylmethyl thiolate in the presence of a base such as potassium carbonate. The reaction proceeds through a substitution mechanism, where the chlorine atom is replaced by the thiolate group. The resulting product is then oxidized to form MMPS. The synthesis of MMPS has been optimized to yield the compound in high purity and yield, making it suitable for further research.
Wissenschaftliche Forschungsanwendungen
MMPS has shown promising results in various scientific research applications. One of the most significant applications of MMPS is in the field of cancer research. MMPS has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. MMPS has also been found to inhibit the migration and invasion of cancer cells, which is a critical step in the metastasis of cancer. MMPS has also been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
Molekularformel |
C15H16N4S |
|---|---|
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
6-[(2,4,6-trimethylphenyl)methylsulfanyl]-7H-purine |
InChI |
InChI=1S/C15H16N4S/c1-9-4-10(2)12(11(3)5-9)6-20-15-13-14(17-7-16-13)18-8-19-15/h4-5,7-8H,6H2,1-3H3,(H,16,17,18,19) |
InChI-Schlüssel |
PFFHYFUYNWNHSH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)CSC2=NC=NC3=C2NC=N3)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)CSC2=NC=NC3=C2NC=N3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-bromophenyl)-4-[({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]benzamide](/img/structure/B282781.png)
![2-chloro-N-[5-({2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B282783.png)
![N-(2,5-dimethoxyphenyl)-4-[({5-[(3-phenylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzamide](/img/structure/B282784.png)
![N-(4-acetylphenyl)-4-[({5-[(3-phenylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzamide](/img/structure/B282785.png)
![N-[5-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B282787.png)
![N-(2-fluorophenyl)-4-[({6-[(3-phenylpropanoyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)methyl]benzamide](/img/structure/B282789.png)
![N-{2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-tert-butylbenzamide](/img/structure/B282790.png)
![N-{2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-methylbenzamide](/img/structure/B282792.png)
![N-[2-({4-[(4-acetylanilino)carbonyl]benzyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methylbenzamide](/img/structure/B282793.png)
![4-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-N-phenylbenzamide](/img/structure/B282795.png)
![4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(4-bromophenyl)benzamide](/img/structure/B282796.png)
![N-(4-{4-benzyl-5-[(3-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)-2-chlorobenzamide](/img/structure/B282797.png)